molecular formula C15H15NO4 B1684286 Zelandopam CAS No. 139233-53-7

Zelandopam

货号: B1684286
CAS 编号: 139233-53-7
分子量: 273.28 g/mol
InChI 键: FULLEMQICAKPOE-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a chiral tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 7 and 8 of the isoquinoline core and a 3,4-dihydroxyphenyl substituent at the 4-position (stereochemistry: S-configuration). Its molecular structure (C₁₅H₁₅NO₄) includes a bicyclic tetrahydroisoquinoline scaffold, which is substituted with catechol moieties at both the aromatic ring and the side chain.

The presence of multiple hydroxyl groups enhances its polarity and antioxidant capacity, while the stereochemistry at the 4-position may influence receptor binding specificity. Vibrational spectra and quantum chemical analyses confirm its stable conformation and intramolecular hydrogen bonding, which are critical for its pharmacological profile .

属性

CAS 编号

139233-53-7

分子式

C15H15NO4

分子量

273.28 g/mol

IUPAC 名称

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol

InChI

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1

InChI 键

FULLEMQICAKPOE-JTQLQIEISA-N

手性 SMILES

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

规范 SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7,8-DDPTI
7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline
YM 435
YM-435
YM435
zelandopam

产品来源

United States

准备方法

泽兰多帕的合成涉及多个步骤,从核心结构的制备开始,该核心结构是四氢异喹啉衍生物。合成路线通常包括:

    步骤 1: 通过 Pictet-Spengler 反应形成异喹啉核心。

    步骤 2: 在芳环上的特定位置引入羟基。

    步骤 3: 通过一系列氧化和还原反应将中间体转化为最终产物。

工业生产方法侧重于优化产量和纯度,通常涉及高效液相色谱 (HPLC) 用于纯化和表征 .

化学反应分析

泽兰多帕经历各种化学反应,包括:

    氧化: 芳环上的羟基可以被氧化形成醌。

    还原: 该化合物可以被还原形成二氢衍生物。

    取代: 卤化和硝化反应可以在芳环上引入不同的取代基。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及溴等卤化剂 . 从这些反应中形成的主要产物包括醌、二氢衍生物和卤代化合物。

科学研究应用

泽兰多帕已被广泛研究用于其在各个领域的应用:

    化学: 用作研究多巴胺受体激动剂及其相互作用的模型化合物。

    生物学: 研究其在动物模型中对肾脏和心血管系统的影响。

    医学: 治疗心力衰竭、高血压和肾功能不全的潜在治疗剂。

    工业: 用于开发针对多巴胺受体的新的药物.

作用机制

泽兰多帕通过选择性结合多巴胺 D1 受体来发挥作用。这种结合激活腺苷酸环化酶,导致环状腺苷单磷酸 (cAMP) 水平升高。 cAMP 水平升高导致血管扩张、肾血流量增加和血压降低 . 所涉及的分子靶标包括多巴胺 D1 受体以及调节血管张力和肾功能的下游信号通路 .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional features of (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol can be contextualized by comparing it to analogous tetrahydroisoquinoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity/Properties Source/Reference
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol 7,8-diol; 4-(3,4-dihydroxyphenyl) 273.28 g/mol Anti-hypertensive, antioxidant
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) 7,8-dichloro 214.09 g/mol Neurotoxic metabolite precursor
6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (SAL) 6,7-diol; 1-methyl 195.22 g/mol Modulates dopamine metabolism
7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride 7,8-difluoro; hydrochloride salt 206.22 g/mol Undisclosed (structural analog for drug development)
4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hydrobromide Tetrahydroquinoline core; hydrobromide salt 386.21 g/mol Structural analog (quinoline vs. isoquinoline)

Key Findings

Substituent Effects on Bioactivity: The hydroxyl groups at positions 7 and 8 in the target compound contrast with the chloro (DCTQ) and fluoro (7,8-difluoro-THIQ) substituents in analogs. Chloro/fluoro groups increase lipophilicity and metabolic stability but may introduce neurotoxicity (e.g., DCTQ’s conversion to neurotoxic isoquinoline via microsomal oxidation) . Methylation (e.g., SAL) reduces polarity and may improve blood-brain barrier penetration, explaining SAL’s role in dopamine metabolism modulation .

Core Structure Variations: The tetrahydroquinoline derivative () differs in core bicyclic structure (quinoline vs. isoquinoline), altering ring nitrogen position and likely affecting receptor interactions. This highlights the pharmacological specificity of the isoquinoline scaffold in the target compound .

Metabolic Pathways: DCTQ undergoes microsomal oxidation to form aromatic metabolites (e.g., 7,8-dichloroisoquinoline) via hydroxylamine intermediates . In contrast, the target compound’s catechol substituents may predispose it to methylation or glucuronidation, affecting its pharmacokinetics.

生物活性

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied pharmacological activities. The specific stereochemistry at the 4-position and the presence of hydroxyl groups on the phenyl ring contribute to its biological profile.

1. Antitumor Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. For example, studies have indicated that (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol demonstrates significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in these cancer cells .

2. Renal Vasodilation

A series of studies highlighted the compound's role as a potent dopamine receptor agonist. Specifically, it has been identified as a renal vasodilator with activity comparable to established agents like YM435. This action is primarily mediated through DA1 receptor activation, leading to increased renal blood flow and improved renal function .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further research in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activities of tetrahydroisoquinoline derivatives are closely related to their structural features. The presence of hydroxyl groups on the phenyl ring enhances their interaction with biological targets:

Compound FeatureImpact on Activity
Hydroxyl GroupsIncrease solubility and receptor affinity
StereochemistryAffects binding orientation and efficacy
Substituents on Isoquinoline CoreInfluence potency and selectivity

Studies have shown that modifications in these areas can significantly alter the pharmacological profile of the compounds .

Case Study 1: Antiproliferative Activity

In a comparative study involving various tetrahydroisoquinoline derivatives including (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol:

  • Cell Lines Tested : HeLa, HT-29
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range (0.70 - 1.50 µM), indicating significant antiproliferative activity .

Case Study 2: Renal Function Improvement

A clinical study assessed the renal effects of the compound in animal models:

  • Method : Administration of varying doses followed by measurement of renal blood flow.
  • Results : Significant increases in renal perfusion were observed at doses correlating with DA1 receptor activation .

常见问题

Q. How does the electronic environment of hydroxyl groups affect redox behavior?

  • Methodology :
  • Cyclic voltammetry : Measure oxidation potentials (e.g., catechol moiety at ≈0.5 V vs. Ag/AgCl) .
  • EPR spectroscopy : Detect semiquinone radicals under oxidative conditions .

Key Methodological Insights from Evidence

  • Synthesis : LiAlH₄ reductions under inert atmospheres preserve sensitive hydroxyl groups .
  • Characterization : Combined LC-MS and microanalysis ensures purity >95% .
  • Data resolution : Multi-technique validation (e.g., NMR + X-ray) mitigates spectral contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zelandopam
Reactant of Route 2
Zelandopam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。